- 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives, Journal of the Chemical Society, 1984, (3), 385-90

Cas no 90407-14-0 (7-Chlorobenzo[b]thiophene)

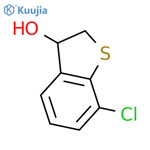

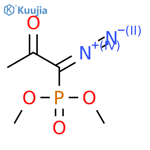

![7-Chlorobenzo[b]thiophene structure](https://nl.kuujia.com/scimg/cas/90407-14-0x500.png)

7-Chlorobenzo[b]thiophene structure

Productnaam:7-Chlorobenzo[b]thiophene

CAS-nummer:90407-14-0

MF:C8H5ClS

MW:168.643299818039

MDL:MFCD00130097

CID:798323

PubChem ID:11062812

7-Chlorobenzo[b]thiophene Chemische en fysische eigenschappen

Naam en identificatie

-

- 7-Chlorobenzo[b]thiophene

- 7-chloro-1-benzothiophene

- 7-CHLORO-BENZO[B]THIOPHENE

- Benzo[b]thiophene,7-chloro-

- Benzo[b]thiophene, 7-chloro-

- 7-chlorobenzothiophene

- GKWIITWUDNYXMG-UHFFFAOYSA-N

- FCH839645

- 5048AC

- AK116287

- AX8110506

- 7-Chlorobenzo[b]thiophene (ACI)

- 90407-14-0

- J-519213

- DB-026985

- AS-42000

- SCHEMBL594318

- CS-B1087

- AKOS006275448

- DTXSID00453774

- SY242970

- MFCD00130097

- EN300-3458695

-

- MDL: MFCD00130097

- Inchi: 1S/C8H5ClS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H

- InChI-sleutel: GKWIITWUDNYXMG-UHFFFAOYSA-N

- LACHT: ClC1C2=C(C=CS2)C=CC=1

Berekende eigenschappen

- Exacte massa: 167.98000

- Monoisotopische massa: 167.980049

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 0

- Aantal waterstofbondacceptatoren: 1

- Zware atoomtelling: 10

- Aantal draaibare bindingen: 0

- Complexiteit: 126

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- XLogP3: 3.6

- Topologisch pooloppervlak: 28.2

Experimentele eigenschappen

- PSA: 28.24000

- LogboekP: 3.55470

7-Chlorobenzo[b]thiophene Beveiligingsinformatie

7-Chlorobenzo[b]thiophene Douanegegevens

- HS-CODE:2934999090

- Douanegegevens:

China Customs Code:

2934999090Overview:

2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

7-Chlorobenzo[b]thiophene Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-B1087-5g |

7-Chlorobenzo[b]thiophene |

90407-14-0 | 98.02% | 5g |

$1050.0 | 2022-04-26 | |

| abcr | AB448609-250mg |

7-Chloro-benzo[b]thiophene, 95%; . |

90407-14-0 | 95% | 250mg |

€150.40 | 2025-02-14 | |

| ChemScence | CS-B1087-100mg |

7-Chlorobenzo[b]thiophene |

90407-14-0 | 98.02% | 100mg |

$105.0 | 2022-04-26 | |

| Ambeed | A811166-5g |

7-Chlorobenzo[b]thiophene |

90407-14-0 | 98% | 5g |

$644.0 | 2023-09-02 | |

| Chemenu | CM129467-250mg |

7-Chlorobenzo[b]thiophene |

90407-14-0 | 95%+ | 250mg |

$240 | 2021-08-05 | |

| eNovation Chemicals LLC | D747363-5g |

7-Chlorobenzo[b]thiophene |

90407-14-0 | 95% | 5g |

$980 | 2024-06-07 | |

| Chemenu | CM129467-1g |

7-Chlorobenzo[b]thiophene |

90407-14-0 | 95%+ | 1g |

$466 | 2021-08-05 | |

| Chemenu | CM129467-5g |

7-Chlorobenzo[b]thiophene |

90407-14-0 | 95%+ | 5g |

$1625 | 2021-08-05 | |

| Chemenu | CM129467-250mg |

7-Chlorobenzo[b]thiophene |

90407-14-0 | 95%+ | 250mg |

$68 | 2024-07-20 | |

| Enamine | EN300-3458695-2.5g |

7-chloro-1-benzothiophene |

90407-14-0 | 95.0% | 2.5g |

$389.0 | 2025-03-18 |

7-Chlorobenzo[b]thiophene Productiemethode

Synthetic Routes 1

Reactievoorwaarden

1.1 Reagents: Hydrochloric acid , Water Solvents: Ethanol , Water

Referentie

Synthetic Routes 2

Reactievoorwaarden

1.1 Reagents: Sodium borohydride Solvents: Ethanol

2.1 Reagents: Hydrochloric acid , Water Solvents: Ethanol , Water

2.1 Reagents: Hydrochloric acid , Water Solvents: Ethanol , Water

Referentie

- 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives, Journal of the Chemical Society, 1984, (3), 385-90

Synthetic Routes 3

Reactievoorwaarden

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1.5 h, 0 °C

1.2 Solvents: Dimethylformamide ; 2 h, -40 °C

2.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 20 min, 0 °C; 19 h, rt

1.2 Solvents: Dimethylformamide ; 2 h, -40 °C

2.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 20 min, 0 °C; 19 h, rt

Referentie

- Unexpected formation of 4,7-dihalobenzo[b]thiophenes using Ohira-Bestmann reagent and reactivity of the halogen-substituted benzo[b]thiophenes in Suzuki-Miyaura coupling with phenylboronic acid, Heterocycles, 2019, 98(10), 1355-1374

Synthetic Routes 4

Reactievoorwaarden

1.1 Catalysts: Phosphoric acid Solvents: Chlorobenzene ; 12 h, 130 °C

Referentie

- Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel-Crafts reaction, Organic Chemistry Frontiers, 2019, 6(4), 493-497

Synthetic Routes 5

Reactievoorwaarden

Referentie

- 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives, Journal of the Chemical Society, 1984, (3), 385-90

Synthetic Routes 6

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 20 min, 0 °C; 19 h, rt

Referentie

- Unexpected formation of 4,7-dihalobenzo[b]thiophenes using Ohira-Bestmann reagent and reactivity of the halogen-substituted benzo[b]thiophenes in Suzuki-Miyaura coupling with phenylboronic acid, Heterocycles, 2019, 98(10), 1355-1374

Synthetic Routes 7

Reactievoorwaarden

1.1 Reagents: Hydrogen sulfide

Referentie

- High-temperature organic synthesis. XLII. Reaction of haloarenes and 2-chlorothiophene with hydrogen sulfide and acetylene, Zhurnal Organicheskoi Khimii, 1993, 29(11), 2246-50

Synthetic Routes 8

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 1 h, 60 °C

1.2 6 h, reflux

2.1 Catalysts: Phosphoric acid Solvents: Chlorobenzene ; 12 h, 130 °C

1.2 6 h, reflux

2.1 Catalysts: Phosphoric acid Solvents: Chlorobenzene ; 12 h, 130 °C

Referentie

- Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel-Crafts reaction, Organic Chemistry Frontiers, 2019, 6(4), 493-497

7-Chlorobenzo[b]thiophene Raw materials

- Adamantane-1-thiol

- (2-Chlorophenyl)(2,2-diethoxyethyl)sulfane

- 7-Chloro-1-benzothiophene-2-carboxylic acid

- 3-Chloro-2-fluorobenzaldehyde

- 2-Bromo-1,1-diethoxyethane

- Benzo[b]thiophen-3(2H)-one,7-chloro-

- 2-Chlorothiophenol

- Dimethyl (1-diazo-2-oxopropyl)phosphonate

7-Chlorobenzo[b]thiophene Preparation Products

7-Chlorobenzo[b]thiophene Gerelateerde literatuur

-

Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

90407-14-0 (7-Chlorobenzo[b]thiophene) Gerelateerde producten

- 86185-81-1(1,4-Butanediol, 2-(phenylmethoxy)-)

- 1261470-13-6(2-(Difluoromethyl)-5-iodonaphthalene)

- 936074-39-4(2-(Chloromethyl)-1,3-benzoxazole-5-sulfonamide)

- 1246456-47-2((3R)-3-methyl-1,4-oxazepane hydrochloride)

- 1292268-13-3(N-Boc-PEG7-alcohol)

- 197895-54-8(2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester, Trichloroacetimidate)

- 1806976-66-8(6-(Bromomethyl)-4-(difluoromethyl)-2-hydroxypyridine-3-acetic acid)

- 919016-40-3(3-({7-(furan-2-yl)methyl-5,6-dimethyl-7H-pyrrolo2,3-dpyrimidin-4-yl}amino)propanoic acid)

- 2680859-83-8(methyl 3-{(benzyloxy)carbonyl(4-fluoro-2-nitrophenyl)amino}propanoate)

- 1095-77-8(2,2-Bis(4-methylphenyl)hexafluoropropane)

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:90407-14-0)7-Chlorobenzo[b]thiophene

Zuiverheid:99%/99%

Hoeveelheid:1g/5g

Prijs ($):166.0/580.0